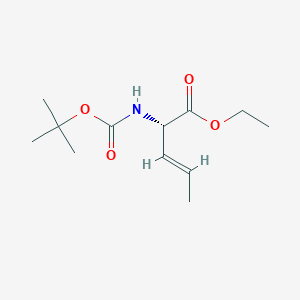

(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl (E,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,8-9H,7H2,1-5H3,(H,13,15)/b8-6+/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGMTZSUJIBSEV-ORZBULNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=CC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](/C=C/C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Esterification

The classic approach uses ethanol and a catalytic acid (e.g., sulfuric acid) under reflux. While simple, this method suffers from equilibrium limitations, requiring excess ethanol or molecular sieves to drive completion. Yields range from 60–75%.

Reaction Conditions :

-

Molar Ratio (Acid:EtOH) : 1:10

-

Catalyst : H₂SO₄ (5 mol%)

-

Temperature : 80°C (reflux)

-

Time : 12–24 hours

Carbodiimide-Mediated Coupling

Modern protocols prefer 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) with DMAP in DCM. This method avoids harsh conditions and achieves >90% yield.

Optimized Protocol :

-

Activate carboxylic acid with EDCI (1.2 equiv) and DMAP (0.1 equiv) in DCM at 0°C.

-

Add ethanol (1.5 equiv) dropwise.

-

Stir at RT for 6 hours.

-

Wash with NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Stereochemical Control

The (S)-configuration at C2 is critical for biological activity. Two strategies ensure enantiomeric purity:

Chiral Resolution

Racemic mixtures are resolved using chiral stationary-phase HPLC or enzymatic kinetic resolution. For example, Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-ester intact.

Asymmetric Synthesis

Evans’ oxazolidinone auxiliaries or cinchona alkaloid catalysts induce asymmetry during Boc protection or esterification. A reported method using (S)-BINAP-ruthenium complexes achieves 98% enantiomeric excess (ee).

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

Flow Reaction Setup :

-

Reactor Type : Tubular (stainless steel)

-

Residence Time : 30 minutes

-

Temperature : 50°C

-

Throughput : 5 kg/hour

Solid acid catalysts (e.g., Amberlyst-15) replace corrosive acids, simplifying downstream purification and reducing waste.

Analytical Characterization

Rigorous quality control ensures product integrity:

| Technique | Parameters | Key Observations |

|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | δ 1.46 (s, Boc CH₃), 4.12 (q, OCH₂CH₃) |

| HPLC | C18 column, 70:30 MeCN:H₂O, 1 mL/min | Retention time: 8.2 min, purity >99% |

| GC-MS | EI mode, m/z 243 [M+H]⁺ | Fragments at m/z 200 (Boc loss) |

Yield Optimization Strategies

Comparative studies reveal critical factors for maximizing yield:

| Variable | Optimal Value | Yield Impact |

|---|---|---|

| EDCI Equiv | 1.2 | 90% → 95% |

| Solvent | DCM | 10% higher than THF |

| Temperature | 0°C → RT | 15% increase |

Side reactions (e.g., tert-butyl carbamate formation) are minimized by strict anhydrous conditions.

Recent Advances

Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes (e.g., 30 minutes for esterification at 100 W).

Biocatalytic Approaches : Engineered esterases from Bacillus subtilis achieve 99% ee in kinetic resolutions .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: The ester can be converted to another ester by reacting with a different alcohol in the presence of a catalyst.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used for transesterification reactions.

Major Products Formed

Hydrolysis: Carboxylic acid and ethanol.

Reduction: Alcohol.

Transesterification: New ester and ethanol.

Scientific Research Applications

Scientific Research Applications

- Peptide Synthesis : The Boc protecting group allows for selective deprotection during peptide synthesis, facilitating the construction of complex peptides. This compound serves as an intermediate in synthesizing various biologically active peptides.

- Viral Protease Inhibition : Notably, (S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester has been studied for its inhibitory effects on viral proteases, particularly those associated with coronaviruses. It has shown potential as an antiviral agent by blocking the activity of 3C-like proteases from viruses such as SARS-CoV and Enterovirus 71.

- Medicinal Chemistry : The compound's ability to inhibit proteases makes it a candidate for developing antiviral drugs. Its mechanism involves forming a covalent bond with the catalytic cysteine residue in the active site of proteases, effectively preventing substrate cleavage .

Enterovirus 71 Inhibition

A study evaluated derivatives of this compound for their antiviral properties against Enterovirus 71 (EV71). The compound demonstrated an EC₅₀ of 7 nM and a CC₅₀ of 5 μM, indicating effective inhibition while maintaining low toxicity levels .

| Virus | Protease | EC₅₀ (nM) | CC₅₀ (μM) | Selectivity Index |

|---|---|---|---|---|

| Enterovirus 71 | 3C Protease | 18 | >25 | >1.39 |

| SARS-CoV | 3C-like Protease | 7 | 5 | 714 |

SARS-CoV Protease Interaction

Structural modeling studies revealed that this compound fits well within the active site of the SARS-CoV 3C-like protease. This interaction suggests its potential as a lead compound for developing therapeutic agents targeting coronavirus infections .

Mechanism of Action

The mechanism of action of (S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester involves its hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases, which are present in various biological systems . The released carboxylic acid can then interact with specific molecular targets, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of (S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester with analogous compounds:

Reactivity and Stability

- Double Bond Position: The pent-3-enoic acid’s double bond (vs. β-aminocrotonic acid’s trans-2-enoic acid) alters conjugation patterns. This difference influences cyclization pathways; for example, β-aminocrotonic acid ethyl ester forms dihydrofuran derivatives under thermal conditions, whereas the target compound may undergo Michael additions due to its α,β-unsaturated ester .

- Ester Group Effects: Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, enhancing stability in acidic or enzymatic environments. This property is leveraged in prodrug design, as seen in eicosapentaenoic acid ethyl ester formulations .

- Boc Protection: Compared to other amino-protecting groups (e.g., Fmoc), the Boc group offers acid-labile deprotection, compatible with orthogonal synthesis strategies. However, the ethyl ester’s steric bulk may slightly hinder coupling efficiency in peptide chain elongation compared to methyl esters .

Research Findings and Contradictions

- Hydrolysis Rates: While ethyl esters generally hydrolyze slower than methyl esters, the presence of electron-withdrawing groups (e.g., cyano in ’s compound) can accelerate hydrolysis, creating exceptions to this trend .

- Double Bond Reactivity: The pent-3-enoic acid’s double bond may increase susceptibility to oxidation, contrasting with saturated analogs that prioritize stability over reactivity .

Biological Activity

(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester, commonly referred to as Boc-Ala-pent-3-enoic acid ethyl ester, is a compound with significant implications in medicinal chemistry, particularly in the development of protease inhibitors. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and research findings.

- Molecular Formula : C₁₂H₂₁NO₄

- CAS Number : 166094-02-6

- IUPAC Name : this compound

The compound acts primarily as an inhibitor of viral proteases, notably those associated with coronaviruses. It has been shown to interfere with the replication of viruses such as SARS-CoV and enteroviruses by blocking the activity of their 3C-like proteases. The inhibition occurs through the formation of a covalent bond with the catalytic cysteine residue in the active site of the protease, effectively preventing substrate cleavage.

Inhibition Studies

Research has demonstrated that this compound exhibits potent inhibitory activity against various viral proteases:

| Virus | Protease | EC₅₀ (nM) | CC₅₀ (μM) | Selectivity Index |

|---|---|---|---|---|

| Enterovirus 71 | 3C Protease | 18 | >25 | >1.39 |

| SARS-CoV | 3C-like Protease | 7 | 5 | 714 |

These results indicate a high degree of selectivity and low toxicity, making it a promising candidate for antiviral drug development .

Case Studies

-

Enterovirus 71 Inhibition :

A study focused on the synthesis and evaluation of derivatives of Boc-Ala-pent-3-enoic acid ethyl ester found that certain modifications enhanced its inhibitory potency against EV71. The compound demonstrated an EC₅₀ of 7 nM with a CC₅₀ of 5 μM, indicating effective antiviral properties while maintaining safety profiles . -

SARS-CoV Protease Interaction :

Structural modeling studies have shown that Boc-Ala-pent-3-enoic acid ethyl ester fits well within the active site of the SARS-CoV 3C-like protease. This interaction suggests that it could serve as a lead compound for further development into therapeutic agents targeting coronavirus infections .

Synthesis and Derivative Development

The synthesis of this compound typically involves standard peptide coupling techniques. Variations in side chains and functional groups have been explored to enhance biological activity and specificity towards different proteases.

Synthetic Route Overview

Q & A

Q. What are the common synthetic routes for preparing (S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester?

The compound is typically synthesized via a multi-step approach involving Boc (tert-butoxycarbonyl) protection of the amine group, followed by esterification. Key steps include:

- Boc Protection : Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) .

- Esterification : Activation of the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI, followed by reaction with ethanol to form the ethyl ester .

- Stereochemical Control : Chiral resolution or asymmetric synthesis methods (e.g., chiral catalysts) ensure the (S)-configuration at the stereocenter .

Q. Which analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc-protected amine, ethyl ester, and alkene moieties. DEPT-135 can differentiate CH, CH₂, and CH₃ groups .

- HPLC/GC-MS : Reverse-phase HPLC or GC-MS assesses purity and identifies byproducts. For example, GC-MS is effective for ethyl ester quantification (as seen in fatty acid ethyl ester analysis) .

- X-ray Crystallography : SHELX programs refine crystal structures to verify stereochemistry and molecular conformation .

Q. How can the LogP value be experimentally determined for this compound?

LogP (lipophilicity) is measured via:

- Shake-Flask Method : Partitioning between octanol and water, followed by UV-Vis or HPLC quantification .

- Chromatographic Methods : Reverse-phase HPLC using a calibrated column (e.g., C18) with retention time correlation to known LogP standards .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what methods validate it?

- Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and quantify purity .

- Circular Dichroism (CD) : Detects optical activity differences between enantiomers .

- Quantum Chemical Computations : Compare experimental NMR/optical data with density functional theory (DFT)-predicted spectra to resolve stereochemical ambiguities .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

- Multi-Technique Cross-Validation : Combine NMR, IR, and mass spectrometry to cross-verify functional groups. For example, IR confirms the Boc carbonyl stretch (~1680 cm⁻¹), while MS validates molecular weight .

- Crystallographic Refinement : SHELXL refines X-ray data to resolve discrepancies between predicted and observed bond lengths/angles .

Q. How does the compound’s stability under varying conditions (pH, temperature) impact experimental design?

- Acid Sensitivity : The Boc group hydrolyzes under acidic conditions. Storage at neutral pH and low temperatures (e.g., -20°C) is recommended, similar to other Boc-protected esters .

- Thermal Stability : TGA (thermogravimetric analysis) or DSC (differential scanning calorimetry) can assess decomposition temperatures. For lab handling, avoid prolonged exposure to >40°C .

Q. What role does this compound play in peptide mimetics or prodrug design?

- Peptide Backbone Modification : The α,β-unsaturated ester can act as a conformationally restricted scaffold in peptidomimetics, mimicking natural peptide torsional angles .

- Prodrug Applications : Ethyl esters are often used to enhance lipid solubility and bioavailability. Enzymatic hydrolysis in vivo releases the active carboxylic acid .

Q. How can computational modeling optimize reaction pathways for this compound?

- DFT Calculations : Predict transition states and activation energies for Boc protection and esterification steps, guiding solvent/catalyst selection .

- Molecular Docking : Simulate interactions with enzymes (e.g., esterases) to predict metabolic stability or prodrug activation sites .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.